N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(2-methyl-1H-indol-3-yl)ethanamine
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Overview
Description
The compound ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is a complex organic molecule featuring multiple functional groups, including a benzodioxole, oxazole, and indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE involves multiple steps, including the formation of the benzodioxole, oxazole, and indole rings. Key steps may include:
Formation of Benzodioxole: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Oxazole Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors.
Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE: has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its complex structure and functional groups.
Pharmacology: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
Uniqueness
({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE: stands out due to its unique combination of functional groups and structural complexity, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C25H29N3O5 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C25H29N3O5/c1-15-19(20-6-4-5-7-21(20)27-15)8-9-26-13-17-12-18(33-28-17)10-16-11-22(29-2)24-25(23(16)30-3)32-14-31-24/h4-7,11,18,26-27H,8-10,12-14H2,1-3H3 |
InChI Key |
IMEROYFLGMIYSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=NOC(C3)CC4=CC(=C5C(=C4OC)OCO5)OC |
Origin of Product |
United States |
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